6-Chlorothiochromane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorothiochromane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a thiochromane ring system substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothiochromane-2-carboxylic acid can be achieved through several methods:
Oxidation of Thiochromane Derivatives: One common method involves the oxidation of 6-chlorothiochromane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions to introduce the carboxylic acid group.
Grignard Reagent Method: Another approach involves the reaction of a Grignard reagent derived from 6-chlorothiochromane with carbon dioxide (CO₂) followed by acidification to yield the carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of nitriles derived from 6-chlorothiochromane can also produce the carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Chlorothiochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, H₂O₂, m-CPBA
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Chlorothiochromane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chlorothiochromane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorochromane-2-carboxylic acid
- 6-Bromochromane-2-carboxylic acid
- 6-Chlorochroman-2-carboxylic acid
Uniqueness
6-Chlorothiochromane-2-carboxylic acid is unique due to the presence of both a chlorine atom and a thiochromane ring system, which can impart distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiochromane ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
6-Chlorothiochromane-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
- Chemical Name : this compound
- CAS Number : 1248988-34-2
- Molecular Formula : C10H9ClO2S
- Structure : The compound features a thiochromane backbone with a carboxylic acid functional group and a chlorine substituent at the 6-position.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Candida albicans | 5 µg/mL | Antifungal |
Staphylococcus aureus | 10 µg/mL | Antibacterial |
Escherichia coli | 15 µg/mL | Antibacterial |
The antimicrobial action of this compound appears to involve disruption of microbial cell membranes and inhibition of biofilm formation. In particular, studies have shown that it can significantly reduce the viability of Candida albicans, a common fungal pathogen, by inhibiting its ability to form biofilms, which are critical for its virulence and resistance to treatment .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. The following table outlines its cytotoxicity profile:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MDA-MB-231 (Breast) | 25 | Induces apoptosis and cell cycle arrest |
COLO201 (Colorectal) | 30 | Significant reduction in cell proliferation |
A549 (Lung) | 20 | Triggers DNA damage response |
Case Studies
- Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound led to a notable increase in apoptosis markers and cell cycle arrest in the G1 phase. This suggests that the compound may interfere with key regulatory pathways involved in cell division and survival .
- Colorectal Cancer : Another investigation into COLO201 cells revealed that exposure to the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent. The mechanism was associated with DNA synthesis inhibition and increased expression of pro-apoptotic factors .
Properties
Molecular Formula |
C10H9ClO2S |
---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
InChI Key |
SRHWKCJBYKIITO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)SC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.